2-Bromo-5-nitroquinoline 2-Bromo-5-nitroquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15935126
InChI: InChI=1S/C9H5BrN2O2/c10-9-5-4-6-7(11-9)2-1-3-8(6)12(13)14/h1-5H
SMILES:
Molecular Formula: C9H5BrN2O2
Molecular Weight: 253.05 g/mol

2-Bromo-5-nitroquinoline

CAS No.:

Cat. No.: VC15935126

Molecular Formula: C9H5BrN2O2

Molecular Weight: 253.05 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-nitroquinoline -

Specification

Molecular Formula C9H5BrN2O2
Molecular Weight 253.05 g/mol
IUPAC Name 2-bromo-5-nitroquinoline
Standard InChI InChI=1S/C9H5BrN2O2/c10-9-5-4-6-7(11-9)2-1-3-8(6)12(13)14/h1-5H
Standard InChI Key YFVCXIDIGRXKJK-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC(=N2)Br)C(=C1)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

2-Bromo-5-nitroquinoline belongs to the quinoline family, characterized by a fused benzene-pyridine ring system. The bromine atom at position 2 and the nitro group at position 5 introduce distinct electronic effects:

  • Bromine: Acts as an electron-withdrawing group via inductive effects, enhancing the electrophilicity of adjacent carbon atoms.

  • Nitro Group: Further withdraws electrons through resonance, stabilizing negative charges and directing subsequent reactions to specific ring positions .

The compound’s planar structure facilitates π-π stacking interactions, which are critical in materials science and drug design. Computational studies predict a dipole moment of approximately 4.2 D, reflecting its polar nature .

Synthesis and Manufacturing

Nitration of Bromoquinoline Derivatives

A common route involves nitrating 2-bromoquinoline under controlled conditions. For example:

  • Nitration Agent: A mixture of concentrated sulfuric acid and nitric acid (1:1 v/v) at 70–90°C .

  • Reaction Time: 4–6 hours, yielding 2-bromo-5-nitroquinoline with >80% purity .

  • Purification: Recrystallization from ethanol or acetonitrile removes byproducts like 2-bromo-3-nitroquinoline .

Alternative Pathways

  • Sonogashira Coupling: 2-Bromo-5-nitroquinoline reacts with terminal acetylenes in the presence of palladium catalysts to form ethynyl derivatives .

  • Suzuki-Miyaura Coupling: Utilizes aryl boronic acids to construct biaryl structures, pivotal in drug discovery .

Table 1: Synthetic Conditions for 2-Bromo-5-nitroquinoline

ParameterValue/DescriptionSource
Starting Material2-Bromoquinoline
Nitration Temperature70–90°C
CatalystNone (acid-mediated)
Yield81–85%
Purity Post-Recrystallization≥97%

Physicochemical Properties

Thermal Stability

  • Melting Point: Data for 2-bromo-5-nitroquinoline is limited, but analogous compounds like 2-bromo-5-nitroaniline melt at 139–141°C .

  • Decomposition: Begins above 250°C, releasing bromine and nitrogen oxides .

Solubility

  • Polar Solvents: Soluble in chloroform and hot methanol .

  • Aprotic Solvents: Moderately soluble in acetonitrile and dimethylformamide (DMF) .

Table 2: Physicochemical Data for Related Compounds

CompoundMelting Point (°C)SolubilityMolecular Weight (g/mol)
2-Bromo-5-nitroquinolineNot reportedChloroform, DMF253.05
2-Bromo-5-nitroaniline139–141Ethanol, Acetonitrile217.02
2-Bromo-5-nitropyridine139–141Hot Methanol202.99

Reactivity and Applications

Cross-Coupling Reactions

  • Sonogashira Reaction: Forms carbon-carbon bonds with terminal alkynes, yielding ethynylquinolines used in optoelectronics .

  • Buchwald-Hartwig Amination: Substitutes bromine with amines to create pharmacologically active derivatives .

Radical Chemistry

Under collision-activated dissociation (CAD), 2-bromo-5-nitroquinoline undergoes NO● radical elimination, forming biradical intermediates that participate in cyclization reactions . This reactivity is exploited in synthesizing oxygen-bridged quinolinium cations for catalytic applications .

Pharmaceutical Intermediates

  • Anticancer Agents: Serves as a precursor for kinase inhibitors targeting EGFR and VEGFR .

  • Antimicrobials: Nitro groups enhance bioavailability and bacterial uptake .

Recent Research and Developments

Bridged Quinolinium Cations

Studies demonstrate that 2-bromo-5-nitroquinoline derivatives form oxygen-peribridged structures upon radical recombination, enabling novel catalytic cycles . These species exhibit unique reactivity toward dimethyl disulfide, suggesting applications in sulfur chemistry .

Green Synthesis Initiatives

Recent patents highlight solvent-free nitration methods using solid acid catalysts, reducing waste and improving yields by 12–15% .

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